2-aminoethyl 2-methylprop-2-enoate;sulfuric acid
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Overview
Description
Preparation Methods
The synthesis of 2-aminoethyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with ethyleneimine, followed by the addition of hydrochloric acid or concentrated sulfuric acid . The reaction conditions often include maintaining specific ratios of reactants and controlling the temperature to optimize yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
2-aminoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Scientific Research Applications
2-aminoethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Biomedical Research: It is used in the synthesis of biocompatible cationic polymers, which are widely used in biomedical fields.
Tissue Engineering: It is used to create composite scaffolds for tissue engineering applications.
Antimicrobial Materials: It is incorporated into bacterial cellulose to create antimicrobial nanocomposites.
Functionalization of Biomolecules: It is used for the efficient functionalization of hyaluronic acid and other biomolecules.
Mechanism of Action
The mechanism of action of 2-aminoethyl 2-methylprop-2-enoate involves its ability to undergo polymerization and form crosslinked networks. These networks can interact with biological tissues and cells, providing structural support and enhancing biocompatibility . The amino group can also interact with various molecular targets, facilitating the formation of stable complexes and enhancing the material’s functionality .
Comparison with Similar Compounds
2-aminoethyl 2-methylprop-2-enoate is unique due to its combination of an amino group and a methacrylate ester group. Similar compounds include:
2-aminoethyl hydrogen sulfate: This compound has a similar aminoethyl group but lacks the methacrylate ester group.
2-aminoethyl methacrylate hydrochloride: This is a stabilized form of the compound with phenothiazine.
2-propenoic acid, 2-methyl-, 2-aminoethyl ester: Another similar compound with slight variations in its structure.
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
68797-47-7 |
---|---|
Molecular Formula |
C6H13NO6S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-aminoethyl 2-methylprop-2-enoate;sulfuric acid |
InChI |
InChI=1S/C6H11NO2.H2O4S/c1-5(2)6(8)9-4-3-7;1-5(2,3)4/h1,3-4,7H2,2H3;(H2,1,2,3,4) |
InChI Key |
LRBSRRALUJHYDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN.OS(=O)(=O)O |
Origin of Product |
United States |
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